molecular formula C11H15NO4 B1363636 (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid CAS No. 792183-19-8

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Cat. No.: B1363636
CAS No.: 792183-19-8
M. Wt: 225.24 g/mol
InChI Key: HUPNLRFWWQFWCS-SNVBAGLBSA-N
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Description

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a chiral β-amino acid derivative featuring a 3,5-dimethoxyphenyl substituent. Its molecular formula is C₁₁H₁₅NO₅, with a molecular weight of 241.24 g/mol (calculated). The compound is characterized by a propanoic acid backbone with an amino group at the β-position and a 3,5-dimethoxy-substituted aromatic ring. Key identifiers include CAS numbers 792183-19-8 and 744193-65-5, and synonyms such as H-β-Phe(3,5-dimethoxy)-OH and Benzenepropanoic acid, β-amino-3,5-dimethoxy-, (βR)- .

Properties

IUPAC Name

(3R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPNLRFWWQFWCS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375913
Record name AG-H-17929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792183-19-8
Record name AG-H-17929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride.

    Reduction: The nitrile is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

    Final Product: The resulting amine is subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the desired amino acid.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is utilized in several fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe in enzyme studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers: 3,4-Dimethoxy vs. 3,5-Dimethoxy Derivatives

A closely related analog is 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS: 34841-09-3), which differs in the positions of the methoxy groups on the phenyl ring. Key distinctions include:

  • Physical Properties : The 3,4-dimethoxy derivative has a melting point of 228°C and a molecular weight of 225.24 g/mol , slightly lower than the 3,5-isomer due to reduced symmetry .
  • Synthetic Utility : The 3,4-substitution pattern may influence steric and electronic interactions in target binding, making it relevant for studies on structure-activity relationships (SAR) in drug design.
Property (R)-3,5-Dimethoxy Derivative 3,4-Dimethoxy Derivative
Molecular Weight (g/mol) 241.24 225.24
CAS Number 792183-19-8 34841-09-3
Melting Point Not reported 228°C
Availability Discontinued Available

Aromatic Ring Modifications: Pyridine vs. Phenyl Derivatives

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 70702-47-5) replaces the dimethoxyphenyl group with a pyridine ring. Key differences include:

  • Molecular Weight : 166.18 g/mol , significantly lower due to the absence of methoxy groups and a smaller heterocyclic ring .
  • Polarity : The pyridine ring introduces a basic nitrogen, altering solubility and reactivity compared to the electron-rich dimethoxyphenyl group.

Protected Amino Acid Derivatives

Compounds like (R)-3-(Boc-amino)-3-(2,3-dichlorophenyl)propanoic acid (CAS: 511272-39-2) and (S)-3-(Fmoc-amino)-3-(3,5-dimethoxyphenyl)propanoic acid (CAS: 501015-38-9) feature protecting groups (Boc, Fmoc) on the amino moiety. These derivatives are critical in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions . Notably, the 3,5-dimethoxyphenyl variant with an Fmoc group retains the aromatic substitution pattern of the parent compound but is modified for compatibility with automated synthesis.

Impact of Substituents on Physicochemical Properties

  • Chirality: The (R)-configuration in the target compound distinguishes it from (S)-enantiomers, such as (S)-3-Amino-3-(2-naphthyl)propanoic acid (CAS: 159119-10-5), which exhibit different biological activities .

Biological Activity

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (often referred to as Boc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid) is a compound of significant interest in various fields of biological research. Its unique structural attributes, including the presence of amino and methoxy groups, contribute to its potential biological activities, making it a valuable candidate for pharmaceutical development and biochemical studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}N1_{1}O3_{3}, with a molecular weight of 195.22 g/mol. The compound features an amino acid backbone with a 3,5-dimethoxyphenyl side chain, which enhances its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy groups facilitate hydrophobic interactions. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects such as:

  • Neurotransmitter Modulation : It has been studied for its potential role in modulating neurotransmitter systems, which may be beneficial in understanding neurological disorders .
  • Enzyme Interaction : Initial studies indicate that this compound can inhibit or modulate the activity of certain enzymes, suggesting a role in metabolic pathways.

1. Neuroscience Research

This compound is being investigated for its potential effects on neurotransmission and its implications in treating neurological disorders such as depression and anxiety disorders. Its ability to mimic peptide structures may facilitate its use in studying protein-protein interactions critical for neuronal function .

2. Pharmaceutical Development

This compound serves as a building block in the synthesis of novel drugs targeting the central nervous system. Its unique structure allows for modifications that can enhance bioavailability and therapeutic efficacy .

3. Biochemical Studies

Researchers utilize this compound to explore amino acid metabolism and its impact on cellular functions. This research provides insights into metabolic disorders and potential therapeutic interventions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy .
  • Cell Viability Assays : Research involving cell lines such as HeLa has shown that compounds similar to this compound can induce cell death at low concentrations, suggesting potential applications in cancer treatment .

Comparative Analysis

Compound NameStructural FeaturesBiological ActivityApplications
This compoundAmino group, 3,5-dimethoxyphenyl side chainNeurotransmitter modulation; HDAC inhibitionDrug development; biochemical studies
2-Amino-3-(3,5-dimethoxyphenyl)propanoic acidSimilar structure but different amino positionVaries significantlyLimited applications
3-(2,5-Dimethoxyphenyl)propanoic acidDifferent methoxy positionsReduced reactivityLess relevant in drug design

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, and how can enantiomeric purity be optimized?

  • Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral resolution to retain the (R)-configuration. Key steps include:

  • Chiral Auxiliary Use : Employing chiral catalysts (e.g., Rhodium-BINAP complexes) to ensure stereochemical fidelity during β-amino acid formation.
  • Resolution Techniques : Utilizing diastereomeric salt crystallization with chiral acids (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer.
  • Characterization : Confirm enantiomeric purity using polarimetry and chiral HPLC (e.g., Chiralpak® IC column, hexane:isopropanol mobile phase) .

Q. What analytical methods are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify aromatic methoxy groups (δ 3.75–3.80 ppm) and the β-amino acid backbone.
  • Mass Spectrometry : ESI-MS (m/z 225.25 [M+H]⁺) to confirm molecular weight.
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile:water gradient) with UV detection at 254 nm .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

  • Methodological Answer :

  • Solubility Data : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Adjust pH to >7.0 (using NaOH) to enhance aqueous solubility via deprotonation of the carboxylic acid group.
  • LogP Analysis : Experimental LogP ≈ 0.01 (predicted via XLOGP3) suggests hydrophilic-lipophilic balance, guiding solvent selection for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Batch Variability : Verify enantiomeric purity (common contamination with (S)-enantiomer alters activity).
  • Assay Conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding) and control pH (6.5–7.5) to ensure consistent bioavailability.
  • Meta-Analysis : Cross-reference studies using identical stereochemistry and purity thresholds (>98% by HPLC) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its role as a β-homophenylglycine derivative?

  • Methodological Answer :

  • Functional Group Modulation : Synthesize analogs with:
  • Variable methoxy positions (e.g., 2,4-dimethoxy vs. 3,5-dimethoxy) to assess steric/electronic effects.
  • Carboxylic acid bioisosteres (e.g., tetrazole) to enhance metabolic stability.
  • Biological Testing : Screen analogs against target enzymes (e.g., D-amino acid oxidase) to correlate substituent effects with inhibitory potency .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., NMDA receptor) to model binding poses.
  • MD Simulations : Perform 100-ns molecular dynamics to assess stability of hydrogen bonds between the amino group and GluN1 subunit.
  • ADMET Prediction : SwissADME to estimate BBB permeability (low) and CYP450 inhibition (negligible) for in vivo applicability .

Q. How can enantiomeric cross-contamination be detected and minimized during scaled-up synthesis?

  • Methodological Answer :

  • In-Process Controls : Monitor reaction progress via inline FTIR for intermediate stereochemistry.
  • Chiral SFC : Supercritical fluid chromatography (e.g., Chiralpak® AD-H column) to detect <1% (S)-enantiomer.
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) favoring (R)-enantiomer recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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